molecular formula C21H23F3N2O3 B5969886 3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one

3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one

Cat. No.: B5969886
M. Wt: 408.4 g/mol
InChI Key: ZGKRTDYWNMPLNS-DJBUZROSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety, a trifluoromethoxy group, and a cyclohexenone structure

Properties

IUPAC Name

(2E)-2-(1-hydroxypropylidene)-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3/c1-3-18(27)20-17(5-4-6-19(20)28)25-10-9-14-12(2)26-16-8-7-13(11-15(14)16)29-21(22,23)24/h7-8,11,26-27H,3-6,9-10H2,1-2H3/b20-18+,25-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKRTDYWNMPLNS-DJBUZROSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The trifluoromethoxy group can be introduced via nucleophilic substitution reactions . The final step involves the coupling of the indole derivative with a cyclohexenone moiety, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the cyclohexenone moiety can yield cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-(trifluoromethoxy)-1H-indole: Shares the indole and trifluoromethoxy moieties but lacks the cyclohexenone structure.

    Cyclohexenone derivatives: Share the cyclohexenone structure but lack the indole and trifluoromethoxy moieties.

Uniqueness

3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one is unique due to the combination of its indole, trifluoromethoxy, and cyclohexenone moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.